N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzene, propanamide, and chloroethyl groups, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzenepropanamide: This step involves the reaction of benzene with propanamide under specific conditions to form the benzenepropanamide intermediate.
Introduction of Chloroethyl Groups: The next step involves the introduction of chloroethyl groups through a reaction with chloroethylamine. This step requires careful control of reaction conditions to ensure the correct substitution.
Addition of Trichloroacetyl Group: The final step involves the addition of the trichloroacetyl group to the amine, forming the final compound. This step often requires the use of trichloroacetyl chloride and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by disrupting their genetic material.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but lacking the benzene and trichloroacetyl components.
Tris(2-chloroethyl)amine: Contains three chloroethyl groups and is used in similar applications.
N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide: Another related compound with similar functional groups.
Uniqueness
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- is unique due to its combination of benzene, propanamide, and trichloroacetyl groups. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler related compounds.
Properties
CAS No. |
1462-77-7 |
---|---|
Molecular Formula |
C15H17Cl5N2O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide |
InChI |
InChI=1S/C15H17Cl5N2O2/c16-6-8-22(9-7-17)13(23)12(21-14(24)15(18,19)20)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,24) |
InChI Key |
BSQQEXBXBBGABB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CCCl)CCCl)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.